Isorubrofusarin 10-gentiobioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

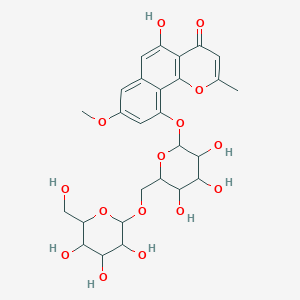

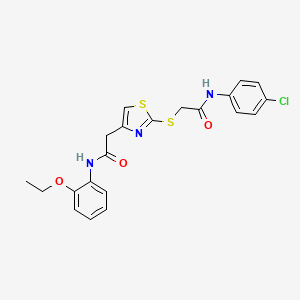

Isorubrofusarin 10-gentiobioside belongs to the class of organic compounds known as naphthopyranone glycosides. These are compounds containing a carbohydrate moiety glycosidically linked to a naphthopyranone moiety .

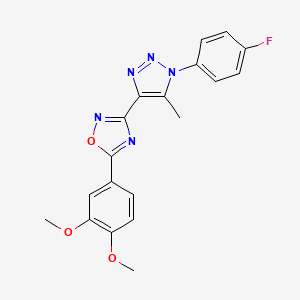

Molecular Structure Analysis

The molecular formula of this compound is C27H32O15 . It has been identified by MS and NMR . The exact molecular structure would require more specific data or diagrams which are not provided in the search results.科学的研究の応用

A. Isorubrofusarin 10-gentiobioside in Traditional Medicine and Enzyme Inhibition

From the roasted seeds of Cassia tora L., this compound was isolated alongside other compounds. This study indicates its traditional usage and potential pharmacological properties (Lee, Jung, Kang, & Choi, 1997). Moreover, its glycosylation and structure-activity relationships (SARs) in the context of enzyme inhibition related to Alzheimer’s disease were explored, highlighting its significance in neurodegenerative disease research (Shrestha, Seong, Paudel, Jung, & Choi, 2017).

B. Antimutagenic Properties

This compound demonstrated significant antimutagenic activities in a study using roasted Cassia tora seed extract. This suggests its potential role in combating genetic mutations and its application in cancer prevention research (Choi, Lee, Park, & Jung, 1998).

C. Analytical Method Development

A study was conducted to develop a rapid and simple analytical method to determine the presence of this compound in Cassia obtusifolia L. This work underscores the compound's importance in quality control and pharmaceutical analysis (Yun & Jang, 2013).

作用機序

Target of Action

Isorubrofusarin 10-gentiobioside is a potent inhibitor of Acetylcholinesterase (AChE) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and BACE1 is involved in the production of amyloid-beta peptide, a protein associated with Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE and BACE1) by binding to their active sites, thereby inhibiting their function . This inhibition results in an increase in acetylcholine levels and a decrease in amyloid-beta peptide production .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine, which plays a crucial role in memory and learning. The inhibition of BACE1 reduces the production of amyloid-beta peptide, thereby potentially slowing the progression of Alzheimer’s disease .

Result of Action

In vitro studies have shown that this compound can significantly increase glucose uptake and decrease the expression of Protein Tyrosine Phosphatase 1B (PTP1B) in a dose-dependent manner in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .

特性

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWSFDYWMXJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200127-93-1 |

Source

|

| Record name | Isorubrofusarin 10-gentiobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)

![N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2900713.png)

![3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2900715.png)

![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)

![tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B2900720.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2900723.png)